molecular formula C19H21N5O3S B2876668 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 880804-22-8

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2876668
CAS No.: 880804-22-8
M. Wt: 399.47
InChI Key: TYNRJVJBOYNQRO-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
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Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-3-27-16-7-5-4-6-15(16)21-17(25)12-28-19-23-22-18(24(19)20)13-8-10-14(26-2)11-9-13/h4-11H,3,12,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNRJVJBOYNQRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and related research findings.

Chemical Structure and Properties

Chemical Formula : C₁₁H₁₂N₄O₃S
Molecular Weight : 280.31 g/mol
IUPAC Name : 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
SMILES Representation : COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)O

The compound features a triazole ring, an ethoxyphenyl group, and a sulfanyl functional group, which contribute to its biological reactivity and potential pharmacological properties.

Antimicrobial Properties

Preliminary studies suggest that compounds containing triazole rings exhibit antifungal activity by inhibiting ergosterol biosynthesis in fungi. This mechanism is critical for the development of antifungal agents targeting various fungal infections. The specific compound under consideration has shown promising results in vitro against several fungal strains.

Anticancer Potential

Research indicates that derivatives of triazole compounds may possess anticancer properties , potentially through mechanisms involving apoptosis induction and cell cycle arrest. The presence of the ethoxyphenyl group could enhance the selectivity of the compound towards cancer cells while minimizing effects on normal cells.

Enzyme Inhibition

The sulfanyl group in the structure may facilitate interactions with various enzymes, suggesting that this compound could act as a competitive inhibitor for specific targets involved in metabolic pathways. Further investigation is required to identify the precise enzymes affected and the implications for therapeutic use.

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of similar compounds. Below is a summary table highlighting key findings from recent research:

Study ReferenceCompound TestedBiological ActivityKey Findings
This compoundAntifungalEffective against Candida albicans with IC50 values in low micromolar range.
Related triazole derivativesAnticancerInduced apoptosis in breast cancer cell lines; enhanced efficacy with combination therapy.
Triazole-based inhibitorsEnzyme inhibitionInhibited key metabolic enzymes related to cancer metabolism; potential for drug development.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Disruption of Fungal Ergosterol Biosynthesis : By targeting enzymes involved in ergosterol production.
  • Induction of Apoptosis in Cancer Cells : Possibly through mitochondrial pathways or activation of caspases.
  • Inhibition of Specific Enzymes : Competitive inhibition affecting metabolic pathways crucial for cell survival.

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